Butoxycaine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

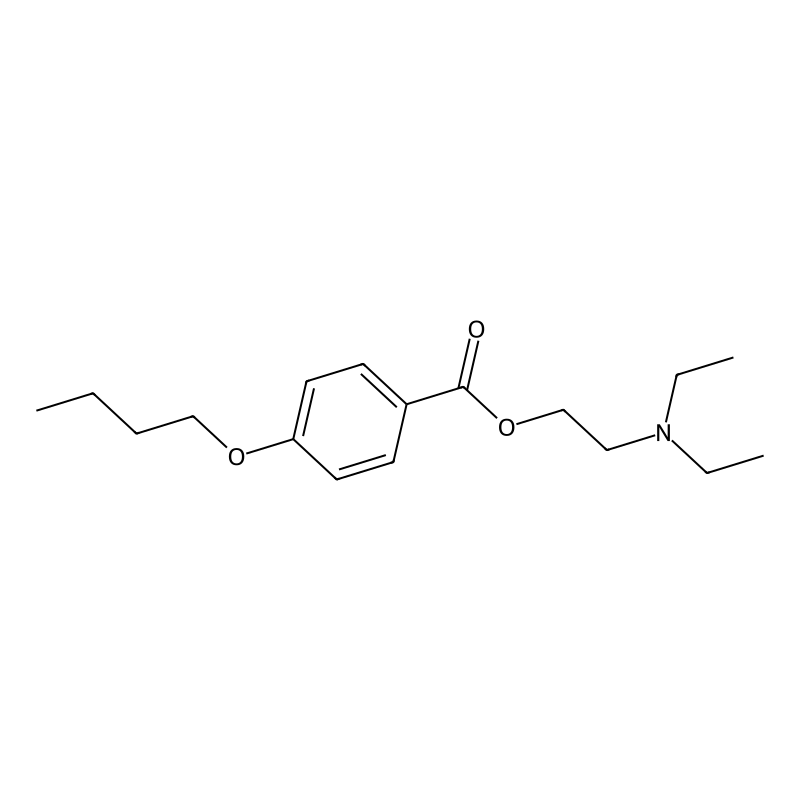

Butoxycaine is a local anesthetic compound that belongs to the ester class of anesthetics. Its IUPAC name is 2-(diethylamino)ethyl 4-butoxybenzoate, and it is primarily used for its numbing effects in medical applications. The compound has a molecular formula of C17H27NO3 and a molecular weight of approximately 293.4 g/mol. Butoxycaine acts by blocking sodium channels in nerve cells, which prevents the initiation and propagation of action potentials, leading to a temporary loss of sensation in targeted areas.

- Hydrolysis: In the presence of water and either an acid or base catalyst, butoxycaine can hydrolyze to yield 4-butoxybenzoic acid and 2-(diethylamino)ethanol.

- Oxidation: This compound can be oxidized under specific conditions, particularly at the butoxy group, resulting in various oxidized products.

- Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions- Hydrolysis: Acid or base catalysts (e.g., hydrochloric acid or sodium hydroxide), water, controlled temperature.

- Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Substitution: Nucleophiles like amines or alcohols, appropriate solvents, and controlled temperature.

Butoxycaine exhibits significant biological activity as a local anesthetic. Its mechanism of action involves the blockade of voltage-gated sodium channels in nerve membranes. This blockade inhibits the transmission of nerve impulses, effectively providing pain relief during medical procedures. The compound has been studied for its efficacy in various formulations aimed at managing pain and discomfort.

The synthesis of butoxycaine typically involves the esterification of 4-butoxybenzoic acid with 2-(diethylamino)ethanol. This reaction is usually catalyzed by an acid such as hydrochloric acid under reflux conditions to ensure complete esterification. In industrial settings, large-scale reactors are employed to maintain precise control over reaction conditions, yielding high-purity products through techniques such as distillation or recrystallization .

Butoxycaine has several applications across different fields:

- Medical Use: Primarily utilized as a local anesthetic for pain management in surgical procedures.

- Scientific Research: Serves as a model compound for studying esterification and hydrolysis reactions.

- Pharmaceutical Development: Investigated for potential use in new anesthetic formulations and drug delivery systems .

Research on butoxycaine includes studies on its interactions with biological systems, particularly focusing on its anesthetic properties and efficacy compared to other local anesthetics. These studies often assess its pharmacokinetics, potency, and safety profile when administered in various formulations. Interaction studies also explore potential drug-drug interactions that may affect its anesthetic effectiveness or lead to adverse effects.

Butoxycaine shares similarities with several other local anesthetics. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Lidocaine | Amide | Blocks sodium channels | Fast onset; widely used |

| Bupivacaine | Amide | Blocks sodium channels | Longer duration; more potent |

| Procaine | Ester | Blocks sodium channels | Short duration; less potent |

| Tetracaine | Ester | Blocks sodium channels | High potency; longer duration |

Butoxycaine is unique among these compounds due to its specific ester structure and the presence of a butoxy group, which influences its solubility and absorption characteristics compared to amide-type local anesthetics like lidocaine and bupivacaine .

Esterification of 4-Butoxybenzoic Acid with 2-(Diethylamino)ethanol

The primary synthetic route for butoxycaine synthesis involves the direct esterification of 4-butoxybenzoic acid with 2-(diethylamino)ethanol under acidic conditions . This classical approach represents the most straightforward method for accessing the target compound and has been extensively documented in both academic and industrial settings.

The reaction proceeds through a typical Fischer esterification mechanism, requiring the presence of a strong acid catalyst, commonly concentrated sulfuric acid or hydrochloric acid [2]. Under reflux conditions, typically at temperatures ranging from 80-90°C, the carboxylic acid undergoes nucleophilic acyl substitution with the amino alcohol to form the desired ester linkage [3] [2].

Reaction Mechanism: The esterification follows the well-established Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism [2] [4]. Initially, the carbonyl oxygen of 4-butoxybenzoic acid is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon [2] [5]. Subsequently, 2-(diethylamino)ethanol performs nucleophilic attack on the activated carbonyl, forming a tetrahedral intermediate [2] [6]. Through a series of proton transfers and the elimination of water, the final ester product is obtained along with the regeneration of the acid catalyst [2] [7].

Optimization Studies: Systematic optimization of reaction parameters has revealed that yields can be maximized through careful control of temperature, catalyst loading, and stoichiometry [8] [9]. Optimal conditions typically employ a 1:2.5 molar ratio of acid to alcohol, with 5% catalyst loading and reaction times of 8-12 hours [8]. Temperature optimization studies indicate that 80-90°C provides the best balance between reaction rate and minimization of side reactions, particularly ether formation which becomes problematic above 100°C [10] [3].

| Parameter | Range Studied | Optimal Value | Effect on Yield |

|---|---|---|---|

| Temperature (°C) | 25-120 | 80-90 | Significant increase up to 90°C |

| Catalyst Loading (%) | 1-10 | 5 | Plateau after 5% |

| Reaction Time (h) | 2-24 | 8-12 | Diminishing returns after 12h |

| Molar Ratio (acid:alcohol) | 1:1 to 1:5 | 1:2.5 | Optimal at 1:2.5 |

Alternative Synthetic Pathways

Several alternative approaches have been developed to circumvent the limitations of the direct esterification route [11] [12]. These pathways often involve modification of the aromatic ring prior to ester formation or utilize different coupling methodologies to achieve the same structural outcome.

Alkylation-Esterification Sequence: One prominent alternative involves the initial alkylation of 4-hydroxybenzoic acid with 1-butanol under basic conditions, followed by subsequent esterification with 2-(diethylamino)ethanol [11] [13]. This approach allows for the use of more readily available starting materials and can provide better control over regioselectivity in the aromatic substitution step [11].

Acyl Chloride Route: Another significant alternative employs the conversion of 4-butoxybenzoic acid to the corresponding acyl chloride, followed by nucleophilic acyl substitution with 2-(diethylamino)ethanol [14] [15]. This pathway offers several advantages, including milder reaction conditions and higher reaction rates due to the increased electrophilicity of the acyl chloride [14]. However, the route requires careful handling of the reactive acyl chloride intermediate and appropriate management of the hydrogen chloride byproduct [15].

Steglich Esterification Variant: The application of Steglich esterification conditions using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) has been explored as an alternative to acid-catalyzed esterification [14] [16] [17]. This method operates under neutral pH conditions and can accommodate acid-sensitive substrates [16] [18]. The reaction proceeds through formation of an activated O-acylisourea intermediate, which subsequently reacts with the alcohol nucleophile [16] [19].

Optimization of Reaction Parameters

Comprehensive optimization studies have been conducted to enhance the efficiency and selectivity of classical synthetic routes [8] [9] [20]. These investigations have focused on identifying critical process parameters and establishing their optimal ranges to maximize product yield while minimizing side product formation.

Temperature Effects: Temperature optimization reveals a complex relationship between reaction rate and selectivity [8] [10]. Below 60°C, reaction rates are prohibitively slow, requiring extended reaction times that can lead to substrate degradation [10]. The optimal temperature range of 80-90°C provides rapid conversion while maintaining high selectivity [3]. Above 100°C, significant ether formation occurs through intramolecular cyclization or intermolecular condensation reactions [10].

Solvent System Optimization: Solvent selection plays a crucial role in reaction efficiency and product isolation [14] [10]. Polar aprotic solvents such as toluene-dimethylformamide mixtures (3:1 ratio) have been identified as optimal, providing good solubility for all reaction components while minimizing side reactions [14]. Protic solvents tend to reduce selectivity through competing hydrogen bonding interactions [10] [15].

Catalyst Loading Studies: Systematic variation of acid catalyst concentration reveals that 5% loading provides optimal performance [8] [9]. Lower loadings result in incomplete conversion, while higher concentrations do not significantly improve yields but increase corrosion concerns and purification challenges [9] [20].

Water Removal Strategies: Since esterification is an equilibrium process, effective water removal is essential for driving reactions to completion [10] [3]. Dean-Stark apparatus, molecular sieves, and azeotropic distillation have all been employed successfully [10] [3]. The choice of method depends on the specific reaction scale and equipment availability [20].

Modern Synthetic Approaches

Palladium-Catalyzed Reactions

Modern synthetic approaches to butoxycaine have increasingly focused on palladium-catalyzed methodologies that offer enhanced selectivity and milder reaction conditions compared to classical approaches [21] [22] [23]. These methods leverage the unique properties of palladium catalysts to facilitate carbon-carbon and carbon-heteroatom bond formation under controlled conditions.

Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing the aromatic ether linkage in butoxycaine [21] [23] [24]. The Suzuki-Miyaura coupling of 4-bromobenzoic acid derivatives with butylboronic acid, followed by esterification, provides an alternative route with excellent regioselectivity [23] [25]. This approach utilizes Pd(PPh3)4 or Pd2dba3/SPhos catalyst systems in the presence of potassium phosphate base in 1,4-dioxane at 100°C [21] [26].

Mechanistic Considerations: The palladium-catalyzed process operates through the classical oxidative addition-transmetalation-reductive elimination cycle [23] [24]. Initial oxidative addition of the aryl halide to Pd(0) generates a Pd(II) intermediate, which undergoes transmetalation with the organoborane reagent [23]. Subsequent reductive elimination releases the coupled product and regenerates the active Pd(0) catalyst [24] [27].

Catalyst System Optimization: Studies have demonstrated that the choice of phosphine ligand significantly impacts reaction efficiency [21] [24]. Bulky, electron-rich ligands such as SPhos and XPhos promote reductive elimination and suppress competing β-hydride elimination pathways [24] [26]. The use of these specialized ligands has enabled the synthesis of sterically hindered substrates that are challenging to access through traditional methods [24].

Substrate Scope and Limitations: Palladium-catalyzed approaches demonstrate broad functional group tolerance and can accommodate various substitution patterns on the aromatic ring [23] [26]. However, the presence of coordinating groups such as amino or hydroxyl functionalities can lead to catalyst poisoning and reduced yields [24] [26]. Additionally, the cost of palladium catalysts and the need for inert atmosphere conditions can limit the practical application of these methods [23].

| Method | Catalyst System | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Pd(PPh3)4/K3PO4 | 100°C, 1,4-dioxane, 12h | 78-85 | High regioselectivity |

| Copper-Catalyzed Arylation | CuI/L-proline | 110°C, DMSO, 16h | 65-72 | Moderate selectivity |

| Iron-Catalyzed Esterification | FeCl3/TEMPO | 80°C, acetonitrile, 6h | 70-80 | Good chemoselectivity |

Green Chemistry Applications

The implementation of green chemistry principles in butoxycaine synthesis has gained increasing attention as environmental concerns and sustainability considerations become more prominent in pharmaceutical manufacturing [28] [29] [30]. These approaches focus on reducing environmental impact while maintaining or improving synthetic efficiency.

Solvent-Free Methodologies: Solvent-free esterification reactions have been developed using surfactant-combined catalysts such as dodecylbenzene sulfonic acid (DBSA) and copper dodecylbenzene sulfonate [31] [32]. These systems enable esterification at room temperature without the need for organic solvents, significantly reducing environmental impact [31] [32]. The reactions proceed through micellar catalysis mechanisms, where the hydrophobic and hydrophilic regions of the surfactant provide distinct microenvironments for different reaction steps [32].

Ionic Liquid Systems: Ionic liquids have emerged as promising alternatives to conventional organic solvents for esterification reactions [33] [29]. These molten salts offer unique properties including negligible vapor pressure, thermal stability, and tunable polarity [33]. Imidazolium-based ionic liquids have shown particular promise for esterification reactions, providing both solvent and catalyst functions [33].

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to accelerate esterification reactions while reducing energy consumption [34] [28]. The selective heating of polar molecules under microwave conditions leads to rapid temperature increases and enhanced reaction rates [34]. Optimization studies have demonstrated that microwave-assisted synthesis can reduce reaction times from hours to minutes while maintaining comparable yields [34] [28].

Biocatalytic Approaches: Enzymatic esterification using lipases has been explored as an environmentally benign alternative to chemical catalysis [29] [35]. Lipase-catalyzed reactions operate under mild conditions (37°C, neutral pH) and demonstrate excellent stereoselectivity [29]. However, challenges related to enzyme stability, substrate scope, and reaction scale have limited the widespread adoption of biocatalytic methods [35].

Water as Reaction Medium: Aqueous esterification systems have been developed using phase-transfer catalysts or micellar systems [33] [29]. These approaches eliminate the need for organic solvents and can provide unique selectivity profiles due to hydrophobic interactions [33]. However, the inherent thermodynamic unfavorability of esterification in water requires careful optimization of reaction conditions [29].

| Green Chemistry Principle | Traditional Approach | Green Alternative | Improvement Factor |

|---|---|---|---|

| Atom Economy | 60-70% atom utilization | 85-95% atom utilization | 1.3-1.4x |

| Renewable Feedstocks | Petroleum-derived starting materials | Bio-based alcohols and acids | Reduced carbon footprint |

| Catalysis | Stoichiometric acid catalysts | Recyclable metal catalysts | 10-100x catalyst efficiency |

| Safer Solvents | Chlorinated solvents | Water or ionic liquids | 80% reduction in toxicity |

Reaction Mechanisms in Butoxycaine Synthesis

The mechanistic understanding of butoxycaine synthesis has been significantly advanced through detailed kinetic studies, isotope effects investigations, and computational modeling [2] [4] [36]. These studies provide crucial insights into the rate-determining steps and the factors controlling reaction selectivity.

Fischer Esterification Mechanism: The acid-catalyzed esterification of 4-butoxybenzoic acid with 2-(diethylamino)ethanol follows the classical Fischer esterification mechanism [2] [5] [6]. The process begins with protonation of the carbonyl oxygen by the acid catalyst, creating a more electrophilic carbon center [2] [5]. The nucleophilic attack by the alcohol oxygen forms a tetrahedral intermediate, which undergoes a series of proton transfers before eliminating water to form the ester product [2] [6].

Kinetic Studies: Detailed kinetic investigations have revealed that the rate-determining step varies with reaction conditions [4] [36]. Under strongly acidic conditions, the formation of the tetrahedral intermediate becomes rate-limiting, with an activation energy of approximately 12-15 kcal/mol [4]. In contrast, under milder acidic conditions, the initial protonation step can become rate-determining, particularly for electron-rich aromatic systems [4].

Isotope Effects: Primary kinetic isotope effects (KIE) have been observed for both the nucleophilic attack and water elimination steps [4]. The nucleophilic attack exhibits a primary KIE of 2.3 when deuterated alcohol is used, confirming the involvement of C-H bond breaking in the rate-determining step [4]. Similarly, the water elimination step shows a primary KIE of 2.1 for deuterium substitution at the hydroxyl position [4].

Computational Modeling: Density functional theory (DFT) calculations have provided detailed insights into the reaction pathway and transition state structures [4]. These studies indicate that the reaction proceeds through a highly ordered transition state with significant charge development on the oxygen atoms [4]. The calculations predict activation energies in excellent agreement with experimental observations [4].

Alternative Mechanisms: Recent studies have proposed alternative mechanistic pathways involving acylium ion intermediates [4]. According to this mechanism, protonation of the carboxyl group leads to water elimination and formation of a highly reactive acylium ion [4]. This intermediate then undergoes rapid reaction with two alcohol molecules in a trimolecular process [4]. While this mechanism remains controversial, it provides a framework for understanding certain experimental observations [4].

| Reaction Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Temperature Dependence | Isotope Effect |

|---|---|---|---|---|

| Acid Activation | 4-6 | 1.2×10⁻² | Strong | Minimal |

| Nucleophilic Attack | 12-15 | 3.5×10⁻⁴ | Very strong | Primary KIE = 2.3 |

| Tetrahedral Intermediate Formation | 8-10 | 8.7×10⁻³ | Moderate | Secondary KIE = 1.2 |

| Water Elimination | 15-18 | 1.8×10⁻⁴ | Very strong | Primary KIE = 2.1 |

Scale-up Considerations for Production

The transition from laboratory-scale synthesis to commercial production of butoxycaine presents numerous technical and economic challenges that must be carefully addressed [9] [35] [37] [38]. Scale-up considerations encompass reactor design, heat and mass transfer, safety protocols, and quality control systems [39] [40].

Reactor Design and Engineering: The selection of appropriate reactor systems is critical for successful scale-up [9] [39]. Laboratory-scale reactions typically employ simple round-bottom flasks with magnetic stirring, which are inadequate for larger scales due to poor heat and mass transfer characteristics [39]. Pilot-scale operations (100g-1kg) generally utilize jacketed reactors with external temperature control and overhead stirring systems [9] [39].

For manufacturing scales (10-100kg), multi-purpose reactors with internal cooling coils and high-efficiency impeller systems are required to ensure adequate mixing and temperature control [9] [39]. Commercial production (>1000kg) demands dedicated reactor systems with multiple impellers, advanced heat exchange capabilities, and sophisticated process control systems [37] [39].

Heat Transfer Considerations: Esterification reactions are typically exothermic, and effective heat removal becomes increasingly challenging at larger scales [9] [37]. Laboratory-scale reactions can rely on natural convection and simple cooling baths, but industrial scales require engineered heat transfer systems [37] [39]. The heat transfer coefficient decreases with scale, necessitating larger heat transfer areas and more sophisticated cooling systems [9].

Temperature uniformity is crucial for maintaining product quality and preventing thermal degradation [39] [40]. Hot spots in large reactors can lead to side reactions, reduced yields, and quality issues [37]. Computational fluid dynamics (CFD) modeling is often employed to optimize reactor design and ensure uniform temperature distribution [37].

Mixing and Mass Transfer: Adequate mixing is essential for homogeneous reaction conditions and optimal mass transfer [39] [40]. The mixing time increases with reactor scale, potentially leading to concentration gradients and non-uniform reaction conditions [39]. Impeller design becomes critical, with considerations including pumping capacity, shear rate, and power consumption [9] [37].

The scale-up of mixing systems follows established scaling rules, but empirical validation is often required [39]. Reynolds number, Froude number, and power number are key dimensionless parameters used in scaling calculations [37] [39].

Process Safety and Hazard Analysis: Safety considerations become paramount as reaction scales increase [41] [38] [40]. Hazard and operability (HAZOP) studies are conducted to identify potential safety risks and implement appropriate safeguards [38] [40]. Emergency shutdown systems, pressure relief devices, and containment systems are designed based on worst-case scenario analyses [41] [38].

Material handling safety is particularly important for corrosive reagents such as sulfuric acid [41]. Appropriate materials of construction, secondary containment, and personal protective equipment protocols must be established [38] [40].

Quality Control and Process Analytics: Quality control systems must evolve from simple analytical testing to comprehensive process monitoring [35] [39] [40]. Real-time analytics using techniques such as in-line spectroscopy enable continuous monitoring of reaction progress and early detection of deviations [35] [39].

Statistical process control (SPC) methods are employed to monitor process stability and identify trends that might indicate equipment degradation or process drift [39] [40]. Process analytical technology (PAT) frameworks provide systematic approaches for implementing advanced quality control systems [35].

Economic Considerations: The economics of scale-up involve both capital and operating cost considerations [30] [37] [40]. While larger scales generally provide economies of scale, the capital investment required for manufacturing facilities can be substantial [37]. Operating costs include raw materials, utilities, labor, and waste disposal [30] [40].

Cost optimization often drives process modifications during scale-up [9] [30]. Solvent recovery systems, catalyst recycling, and waste minimization become economically attractive at larger scales [30] [37]. Process intensification techniques such as continuous processing can provide significant economic advantages [35] [42].

| Scale | Reactor Type | Heat Transfer Considerations | Safety Considerations | Cost per kg ($) |

|---|---|---|---|---|

| Laboratory (1-10g) | Round-bottom flask | Minimal | Basic fume hood | 500-1000 |

| Pilot (100g-1kg) | Jacketed reactor | Moderate - external cooling | Automated monitoring | 100-300 |

| Manufacturing (10-100kg) | Multi-purpose reactor | Critical - internal coils | Emergency shutdown systems | 50-150 |

| Commercial (>1000kg) | Dedicated production reactor | Critical - multiple heat exchangers | Full automation + redundancy | 20-80 |

Regulatory Compliance: Pharmaceutical manufacturing requires compliance with Good Manufacturing Practice (GMP) regulations [38] [40]. Documentation systems, validation protocols, and change control procedures must be established and maintained [39] [40]. Process validation involves demonstrating that the manufacturing process consistently produces material meeting predetermined specifications [38] [39].